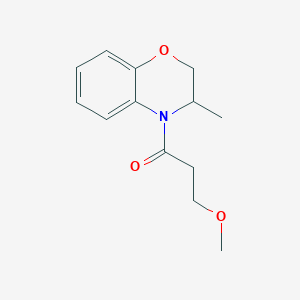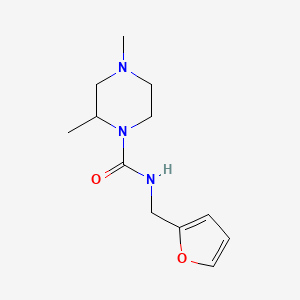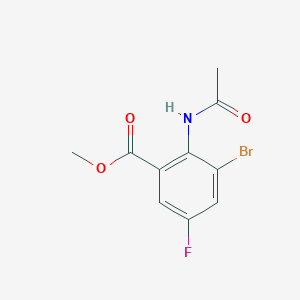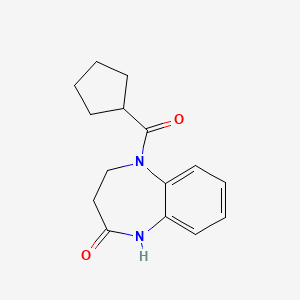![molecular formula C14H14FN3O2 B7611615 3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol](/img/structure/B7611615.png)
3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol is a complex organic compound that features a morpholine ring substituted with a fluoropyrimidine group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol typically involves the reaction of salicylaldehyde with substituted acrylonitriles . The structure of the resulting compound is confirmed through X-ray analysis . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[4-(5-Fluoropyrimidin-2-yl)morpholin-2-yl]phenol include:
- 2-Chloro-5-fluoropyrimidine
- 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a fluoropyrimidine group with a morpholine ring and a phenol group. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other related compounds.
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)morpholin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c15-11-7-16-14(17-8-11)18-4-5-20-13(9-18)10-2-1-3-12(19)6-10/h1-3,6-8,13,19H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHNIKJKVWEJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=N2)F)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[Bicyclo[3.1.0]hexane-6-carbonyl-[(3,4-difluorophenyl)methyl]amino]propanoic acid](/img/structure/B7611535.png)
![6-[(3,5-diethyl-1-methylpyrazol-4-yl)methylamino]-4H-1,4-benzothiazin-3-one](/img/structure/B7611547.png)




![2-Azabicyclo[2.2.1]heptan-2-yl-[5-(4-methylphenyl)-1,3-oxazol-4-yl]methanone](/img/structure/B7611571.png)
![3-[2-(3-Hydroxyphenyl)morpholin-4-yl]-1-methylpyrazin-2-one](/img/structure/B7611585.png)
![N-[(2-fluorophenyl)methyl]-2,4-dimethylpiperazine-1-carboxamide](/img/structure/B7611592.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7611597.png)

![4-[(2-Benzyl-5-methylpyrazol-3-yl)amino]piperidine-1-carboxamide](/img/structure/B7611621.png)
![4-[[(2S,3R)-2-tert-butyloxolan-3-yl]methylamino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7611623.png)
![4-[[[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amino]methyl]-N-methylbenzamide](/img/structure/B7611625.png)
